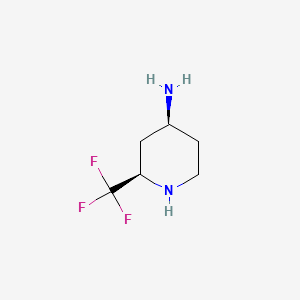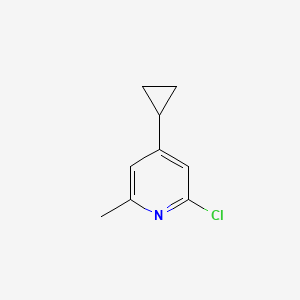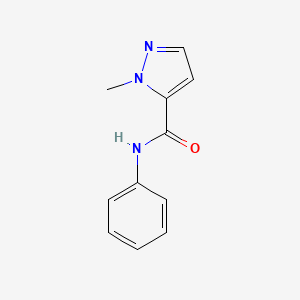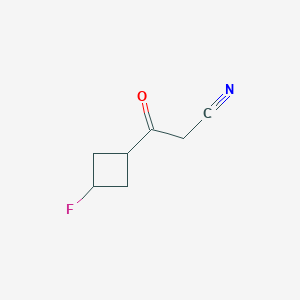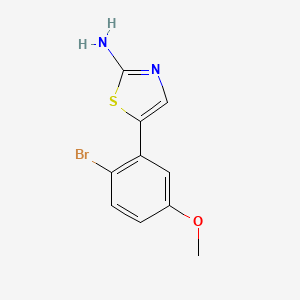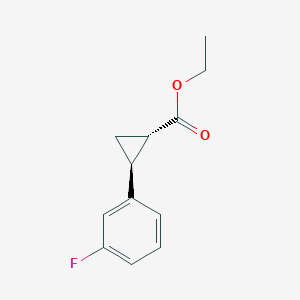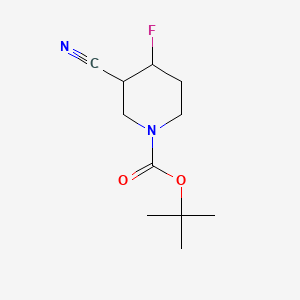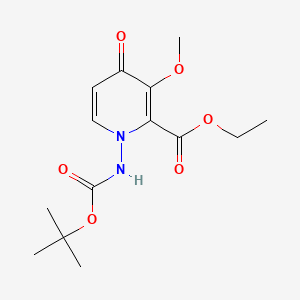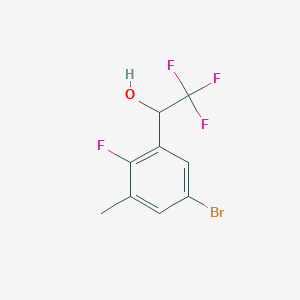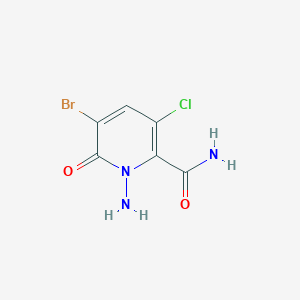
Fmoc-Ala(2-Bim)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-Ala(2-Bim)-OH: is a synthetic compound used primarily in peptide synthesis. The compound consists of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to an alanine residue, which is further modified with a 2-benzimidazole (2-Bim) group. This compound is valuable in the field of organic chemistry, particularly in the synthesis of peptides and proteins.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Ala(2-Bim)-OH typically involves the following steps:
Protection of Alanine: Alanine is first protected with the Fmoc group using Fmoc-Cl in the presence of a base such as sodium carbonate.
Introduction of 2-Benzimidazole Group: The protected alanine is then reacted with a benzimidazole derivative under suitable conditions to introduce the 2-Bim group.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, ensuring high purity and yield. This might include optimizing reaction conditions, using automated synthesizers, and employing purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Fmoc-Ala(2-Bim)-OH: can undergo various chemical reactions, including:
Deprotection: Removal of the Fmoc group using a base like piperidine.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like HBTU or DIC.
Substitution Reactions: The benzimidazole group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Deprotection: Piperidine in DMF (dimethylformamide).
Coupling: HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (diisopropylcarbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Major Products
Deprotected Alanine Derivative: After removal of the Fmoc group.
Peptide Products: When coupled with other amino acids or peptides.
Wissenschaftliche Forschungsanwendungen
Fmoc-Ala(2-Bim)-OH: has several applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Bioconjugation: Employed in the modification of biomolecules for various applications in biochemistry and molecular biology.
Drug Development: Utilized in the design and synthesis of peptide-based drugs.
Wirkmechanismus
The mechanism of action of Fmoc-Ala(2-Bim)-OH primarily involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amino group of alanine, preventing unwanted reactions during peptide bond formation. The 2-benzimidazole group can provide additional functionality or binding properties to the resulting peptides.
Vergleich Mit ähnlichen Verbindungen
Fmoc-Ala(2-Bim)-OH: can be compared with other Fmoc-protected amino acids:
Fmoc-Ala-OH: Lacks the 2-benzimidazole group, making it less versatile in certain applications.
Fmoc-Lys(Boc)-OH: Contains a Boc-protected lysine residue, offering different reactivity and applications.
Conclusion
This compound: is a valuable compound in the field of peptide synthesis, offering unique properties due to the presence of the 2-benzimidazole group. Its applications in scientific research, particularly in the synthesis of peptides and proteins, make it an important tool for chemists and biochemists.
Eigenschaften
Molekularformel |
C25H21N3O4 |
|---|---|
Molekulargewicht |
427.5 g/mol |
IUPAC-Name |
(2S)-3-(1H-benzimidazol-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C25H21N3O4/c29-24(30)22(13-23-26-20-11-5-6-12-21(20)27-23)28-25(31)32-14-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-12,19,22H,13-14H2,(H,26,27)(H,28,31)(H,29,30)/t22-/m0/s1 |
InChI-Schlüssel |
KHIYPDVXJLFDAQ-QFIPXVFZSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=NC5=CC=CC=C5N4)C(=O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=NC5=CC=CC=C5N4)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


